Chiral Purity in Asymmetric Cross-Coupling
The (R)-enantiomer is essential for enantioselective Suzuki-Miyaura cross-couplings of 3-bromopyridine derivatives, where the stereocenter influences the reaction outcome [1]. In a study using chiral monophosphine ligand L1, 3-bromopyridine derivatives achieved up to 92% enantiomeric excess (ee), while 4-bromo analogs showed diminished enantioselectivity under identical conditions, underscoring the importance of the 3-position bromine [1].
| Evidence Dimension | Enantioselectivity in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Up to 92% ee (with chiral ligand L1) |
| Comparator Or Baseline | 4-bromopyridine analogs: Lower ee (not quantified) |
| Quantified Difference | 3-bromo substitution provides superior stereocontrol vs. 4-bromo |
| Conditions | Asymmetric Suzuki-Miyaura cross-coupling, chiral monophosphine ligand L1 |
Why This Matters
Procuring the (R)-enantiomer with high chiral purity is critical for achieving high enantioselectivity in downstream syntheses, which racemic or incorrect isomers cannot guarantee.
- [1] Organic & Biomolecular Chemistry. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki-Miyaura cross-coupling of 3-bromopyridine derivatives. Vol. 17, no. 9; pp. 2351-2355. View Source
